Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate
CAS No.: 218631-55-1
Cat. No.: VC3814099
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 218631-55-1 |
|---|---|
| Molecular Formula | C12H12N2O3S |
| Molecular Weight | 264.3 g/mol |
| IUPAC Name | methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14) |
| Standard InChI Key | UBSRFDCUXNFFFV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—decorated with three functional groups:
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2-Amino group: A primary amine () at position 2, contributing to hydrogen-bonding interactions and reactivity in nucleophilic substitutions .
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4-Methoxyphenyl substituent: An aromatic ring substituted with a methoxy group () at the para position, enhancing lipophilicity and π-π stacking capabilities .
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Methyl ester: A carboxy methyl ester () at position 5, influencing solubility and serving as a precursor for hydrolysis to carboxylic acids .
The spatial arrangement of these groups dictates its physicochemical properties, including a calculated logP (octanol-water partition coefficient) of 1.98, suggesting moderate hydrophobicity .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm its structure:
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H NMR (DMSO-): Signals at δ 3.82 (s, 3H, OCH), δ 3.86 (s, 3H, COOCH), δ 6.91–7.68 (m, 4H, aromatic H), and δ 7.32 (s, 2H, NH) .
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HRMS: A molecular ion peak at m/z 265.0754 ([M+H]), consistent with the formula .
Synthesis and Manufacturing
Electrochemical Synthesis
A one-pot electrochemical method enables efficient synthesis from active methylene ketones and thioureas (Scheme 1) :
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Reagents: 4-Methoxyphenyl methyl ketone, thiourea, NHI, DL-alanine, and LiClO in a DMSO/HO solvent system.
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Conditions: Electrolysis at 5 mA/cm for 6 Faraday/mol charge, yielding the product in 72–85% efficiency.
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Mechanism: Iodide-mediated oxidation generates reactive intermediates, followed by cyclization to form the thiazole ring .
Table 1: Optimization of Electrochemical Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Current Density | 5 mA/cm² | 85 |
| Temperature | 30°C | 82 |
| Solvent (DMSO:H₂O) | 1:14 | 78 |
Alternative Routes
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Hantzsch Thiazole Synthesis: Reaction of α-halo ketones with thioureas under thermal conditions, though less efficient than electrochemical methods .
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Post-Functionalization: Methyl esterification of 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylic acid using methanol and catalytic HCl .
| Compound | Cell Line (IC, µM) | Target |
|---|---|---|
| Methyl 2-amino-4-(4-MP) | HepG2 (1.2), A375P (0.7) | Tubulin polymerization |
| Dasatinib analog | K562 (0.05) | BCR-ABL kinase |
Antioxidant and Anti-Inflammatory Effects
The 4-methoxyphenyl group contributes to radical scavenging:
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DPPH Assay: EC = 14.3 µM, comparable to ascorbic acid (EC = 11.5 µM) .
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COX-2 Inhibition: 68% suppression at 10 µM, via π-π interactions with the enzyme’s hydrophobic pocket .
| Parameter | Recommendation |
|---|---|
| Temperature | Room temperature (15–25°C) |
| Light Sensitivity | Protect from UV light |
| Shelf Life | 24 months |
Regulatory Considerations
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